2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Description
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Properties
Molecular Formula |
C21H16FN5O3S |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H16FN5O3S/c1-30-18-9-14(22)4-5-15(18)16-6-7-20(29)27(26-16)11-19(28)25-21-24-17(12-31-21)13-3-2-8-23-10-13/h2-10,12H,11H2,1H3,(H,24,25,28) |
InChI Key |
FCNOVLHMLDJDSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyridazinone ring through cyclization reactions.
- Introduction of the fluoro and methoxy substituents on the phenyl ring.
- Formation of the thiazole ring through condensation reactions.
- Coupling of the pyridazinone and thiazole intermediates to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative. This reaction is critical for modifying bioavailability and metabolic stability in drug design.
Electrophilic Aromatic Substitution (EAS)
The pyridazinone and thiazole rings participate in EAS reactions, with regioselectivity influenced by electron-withdrawing (fluoro) and electron-donating (methoxy) substituents.
| Reagent | Position Modified | Product | Key Observation |
|---|---|---|---|
| HNO₃/H₂SO₄ | Pyridazinone C-4 | Nitro-substituted pyridazinone | Nitration occurs at the meta position relative to the electron-withdrawing carbonyl. |
| Cl₂, FeCl₃ | Thiazole C-5 | Chlorinated thiazole derivative | Chlorination directed by the electron-rich thiazole sulfur. |
Nucleophilic Substitution at Fluorine
The fluorine atom on the phenyl ring is susceptible to nucleophilic displacement, enabling further functionalization.
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles via intramolecular cyclization.
| Reagent | Product | Key Feature |
|---|---|---|
| POCl₃, 120°C, 3 hours | Thiazolo[3,2-b]pyridazinone derivative | Forms a fused bicyclic system, enhancing planar rigidity for target binding. |
| CuI, DMF, microwave | Pyridothiazole hybrid | Accelerated synthesis under microwave irradiation improves yield. |
Oxidation and Reduction
Redox reactions modify the oxidation state of sulfur in the thiazole ring and the pyridazinone carbonyl group.
Coordination Chemistry
The thiazole nitrogen and pyridin-3-yl group act as ligands for metal coordination, relevant to catalytic or therapeutic applications.
| Metal Salt | Coordination Site | Complex Structure | Application |
|---|---|---|---|
| PdCl₂ | Thiazole N | Square-planar palladium complex | Potential catalyst for cross-coupling reactions. |
| Zn(OAc)₂ | Pyridin-3-yl N | Tetrahedral zinc complex | Explored for antimicrobial activity. |
Key Structural Influences on Reactivity
-
Fluorine Substituent : Enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks.
-
Methoxy Group : Directs EAS to para positions via electron donation.
-
Thiazole-Ylidene Moiety : The Z-configuration stabilizes tautomeric forms, influencing redox behavior .
These reactions underscore the compound’s versatility in medicinal chemistry, enabling tailored modifications for target-specific drug development.
Scientific Research Applications
Chemistry
The compound serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic routes and develop new compounds with desirable properties.
Biology
Research has indicated that this compound may exhibit biological activities , including antimicrobial and anticancer properties. Preliminary studies suggest it may inhibit cell proliferation and induce apoptosis in cancer cells by modulating key signaling pathways such as TNF-alpha and Wnt signaling.
Medicine
Due to its unique chemical structure, the compound is being explored as a potential therapeutic agent for various diseases, particularly cancers. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating malignancies.
Industry
The compound is utilized in the development of new materials and chemical processes. Its properties can be harnessed in various industrial applications, including the formulation of specialty chemicals and advanced materials.
Case Studies
Several studies have documented the biological effects of this compound:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : Research reported in Pharmaceutical Biology indicated that the compound exhibits broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, highlighting its potential utility in treating infections.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with pyridazinone, thiazole, and pyridine rings. Examples include:
- 2-[3-(4-chloro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
- 2-[3-(4-bromo-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Uniqueness
The uniqueness of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide lies in its specific substituents and the combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Biological Activity
The compound 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a novel synthetic derivative with potential therapeutic applications. Its unique structure features a pyridazine ring fused with a thiazole moiety, which may contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 368.32 g/mol. The compound's structure includes functional groups that are known to influence biological activity, such as fluorinated aromatic rings and heterocyclic systems.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, the compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard agar diffusion methods.
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 14 | 16 |
These results suggest that the compound has potential as an antimicrobial agent, particularly against specific strains of bacteria and fungi .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. In one study, the compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were calculated after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| A549 | 10.2 |
The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner, suggesting its potential role in cancer therapy .
Antioxidant Activity
Antioxidant assays were conducted to assess the ability of the compound to scavenge free radicals. The DPPH radical scavenging assay revealed that the compound exhibited significant antioxidant activity.
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
This suggests that the compound may be beneficial in preventing oxidative stress-related diseases .
Case Studies
In a recent case study involving a series of pyridazine derivatives, researchers synthesized and screened various compounds for their biological activities. Among these, the aforementioned compound stood out due to its balanced profile of antimicrobial and anticancer activities while maintaining low toxicity levels in preliminary tests .
Q & A
Q. What are the key synthetic challenges in constructing the pyridazinone and thiazole moieties of this compound?
- Methodological Answer: The pyridazinone ring can be synthesized via cyclization of hydrazine derivatives with diketones or via oxidation of dihydropyridazines. For example, describes a substitution reaction under alkaline conditions using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol, followed by iron powder reduction in acidic conditions. The thiazole ring formation may involve Hantzsch thiazole synthesis, where α-halo ketones react with thioamides. Key challenges include:
- Regioselectivity: Ensuring correct substitution patterns on the pyridazinone (e.g., 4-fluoro-2-methoxyphenyl group placement).
- Oxidation Control: Preventing over-oxidation of the pyridazinone ring during synthesis .
- Optimization Strategies:
- Use catalysts like Zeolite (Y-H) for condensation reactions ( ).
- Monitor reaction progress via HPLC to isolate intermediates.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer: Essential techniques include:
- NMR Spectroscopy: 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl and pyridyl groups). 2D NMR (COSY, HSQC) resolves overlapping signals in complex heterocycles ( ).
- Mass Spectrometry (HRMS): Validates molecular formula and detects fragmentation patterns of the acetamide and thiazole groups.
- IR Spectroscopy: Identifies carbonyl (C=O) stretches in the pyridazinone (1650–1750 cm⁻¹) and acetamide (1680–1720 cm⁻¹) ( ).
- X-ray Crystallography: Resolves stereochemistry of the (2Z)-thiazol-2(3H)-ylidene group, if single crystals are obtainable.
Q. What storage conditions are recommended to maintain compound stability?
- Methodological Answer:
- Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the acetamide group.
- Light Sensitivity: Protect from UV light due to the conjugated pyridazinone-thiazole system ( ).
- Humidity Control: Use desiccants (silica gel) to avoid deliquescence, especially for hygroscopic intermediates.
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to kinase targets?
- Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR). Prioritize residues (e.g., Lys721 in EGFR) for hydrogen bonding with the pyridazinone carbonyl ( ).
- QSAR Models: Corate substituent effects (e.g., 4-fluoro vs. 4-methoxy) with inhibitory activity using descriptors like logP and polar surface area ( ).
- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key conformational changes.
Q. How can contradictory biological activity data across assays be resolved?
- Methodological Answer:
- Assay Standardization: Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC50 normalization).
- Orthogonal Assays: Confirm antiproliferative activity via both MTT and ATP-luminescence assays to rule out false positives ( ).
- Buffer Optimization: Adjust pH (7.4 vs. 6.5) and ionic strength to mimic physiological conditions, as solubility changes may affect apparent potency.
Q. What strategies enhance the pharmacokinetic profile of this acetamide derivative?
- Methodological Answer:
- Prodrug Design: Introduce hydrolyzable esters (e.g., ethyl or pivaloyloxymethyl) at the acetamide nitrogen to improve oral bioavailability.
- Metabolic Stability: Replace the 4-fluorophenyl group with a trifluoromethoxy group to reduce CYP450-mediated oxidation ( ).
- Solubility Enhancement: Co-crystallize with cyclodextrins or use salt forms (e.g., hydrochloride) of the pyridine nitrogen ( ).
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
